[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
[(1-Methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a bifunctional amine derivative featuring two heterocyclic moieties: a 1-methylpyrazole and a 1-methylpyrrole, linked via methylene bridges to the central nitrogen atom. This compound is part of a broader class of nitrogen-containing heterocycles frequently employed in medicinal chemistry as building blocks for drug discovery.
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H16N4/c1-14-5-3-4-11(14)8-12-6-10-7-13-15(2)9-10/h3-5,7,9,12H,6,8H2,1-2H3 |
InChI Key |
LHSDSXYNRKSZPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the formation of the pyrazole and pyrrole rings followed by their subsequent coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable amine source and a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under controlled temperatures and solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyrrole rings.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several analogues, differing primarily in substituents or heterocyclic systems. Key comparisons include:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but trends emerge from analogues:
- Molecular Weight : Most analogues fall within 180–450 Da, aligning with Lipinski’s Rule of Five for drug-likeness.
- Melting Points : For N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, mp = 108–110°C ; similar compounds likely exhibit comparable thermal stability.
- Solubility : Pyrrole and pyrazole moieties may enhance water solubility via hydrogen bonding, whereas hydrophobic substituents (e.g., indole in ) could reduce it.
Biological Activity
The compound [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 204.27 g/mol. The structure features a pyrazole ring and a pyrrole ring, which are known to contribute to the biological activity of many compounds.
Research indicates that compounds containing pyrazole and pyrrole moieties often exhibit their biological effects through several mechanisms:
- Inhibition of Protein Kinases : Many pyrazole derivatives have been shown to inhibit specific protein kinases involved in cancer progression.
- Induction of Apoptosis : Certain derivatives can trigger apoptosis in cancer cells, leading to cell death.
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cell lines. Below is a summary table of its efficacy based on available research:
Case Studies
- Study on MCF7 Cell Line : A study demonstrated that the compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 3.79 µM, indicating strong potential as an anticancer agent .
- Inhibition of NCI-H460 Cells : Another study reported that the compound inhibited NCI-H460 lung cancer cell proliferation with an IC50 value of 42.30 µM, suggesting it may be effective against lung cancer .
- Evaluation Against Hep-2 and P815 : The compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively, highlighting its potential as a therapeutic agent in hematological malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
